(4R,4aR,5S,8R)-2-amino-4-(3-methoxyphenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile
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Overview
Description
(4R,4aR,5S,8R)-2-amino-4-(3-methoxyphenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo7annulene-1,3,3-tricarbonitrile is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aR,5S,8R)-2-amino-4-(3-methoxyphenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo7annulene-1,3,3-tricarbonitrile involves several steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may involve:
Formation of the Core Structure: This step typically involves cyclization reactions to form the hexahydrobenzoannulene core.
Introduction of Functional Groups: Amino and methoxy groups are introduced through substitution reactions, while the tricarbonitrile groups are added via nitrile formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(4R,4aR,5S,8R)-2-amino-4-(3-methoxyphenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo7annulene-1,3,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile groups may produce primary amines.
Scientific Research Applications
(4R,4aR,5S,8R)-2-amino-4-(3-methoxyphenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo7
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4R,4aR,5S,8R)-2-amino-4-(3-methoxyphenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo7annulene-1,3,3-tricarbonitrile depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-[(3,4,6-trideoxy-3-{ 3-(1-{(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}-1H-1,2,3-triazol-4-yl)propylamino}-β-D-xylo-hexopyranosyl)oxy]-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranoside
- 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxamide
Uniqueness
The uniqueness of (4R,4aR,5S,8R)-2-amino-4-(3-methoxyphenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo7annulene-1,3,3-tricarbonitrile lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C22H21N5O |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(1S,2R,3R)-5-amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile |
InChI |
InChI=1S/C22H21N5O/c1-27-14-6-7-18(27)19-16(9-14)17(10-23)21(26)22(11-24,12-25)20(19)13-4-3-5-15(8-13)28-2/h3-5,8-9,14,18-20H,6-7,26H2,1-2H3/t14?,18-,19+,20-/m0/s1 |
InChI Key |
FECXSRCBUAIHFT-ZNUQSRJQSA-N |
Isomeric SMILES |
CN1[C@H]2CCC1C=C3[C@H]2[C@@H](C(C(=C3C#N)N)(C#N)C#N)C4=CC(=CC=C4)OC |
Canonical SMILES |
CN1C2CCC1C3C(C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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